2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.85. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthetic Insights
3D Molecular Arrays Formation : Compounds with similar structures, involving chlorophenyl and thiazole moieties, have been reported to form three-dimensional arrays through various intermolecular interactions, including hydrogen bonds and π interactions. These structural insights are crucial for understanding the compound's crystalline properties and potential for forming solid-state materials (Boechat et al., 2011).
Antimicrobial Applications : Derivatives of chlorophenyl amino-thiadiazole have shown moderate antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sah et al., 2014).
Crystal Structure Analysis : The crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide showcases the orientation of chlorophenyl and thiazole rings, which could be useful for predicting the behavior of similar compounds in crystalline forms (Saravanan et al., 2016).
Pharmacological Potentials
Analgesic and Anti-inflammatory Activities : Studies on derivatives incorporating chlorophenyl and thiazole units have shown promising analgesic and anti-inflammatory properties, indicating potential therapeutic applications for similar compounds (Kumar & Mishra, 2020).
Corrosion Inhibition : Acetamide derivatives with long alkyl chains have been evaluated as corrosion inhibitors, suggesting that similar compounds could be explored for applications in protecting metals against corrosion (Yıldırım & Cetin, 2008).
α-Glucosidase Inhibitory Potential : N-aryl/aralkyl derivatives of thiazole-based compounds have been synthesized and shown to possess α-glucosidase inhibitory potential, indicating a possible role in managing diabetes (Iftikhar et al., 2019).
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-11-3-1-4-12(7-11)19-16-20-13(10-23-16)8-15(21)18-9-14-5-2-6-22-14/h1,3-4,7,10,14H,2,5-6,8-9H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHJUWMEXINZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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